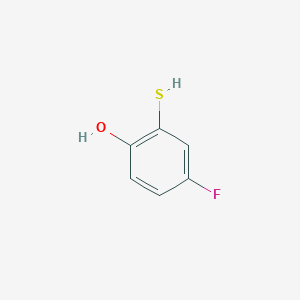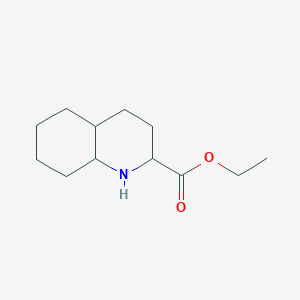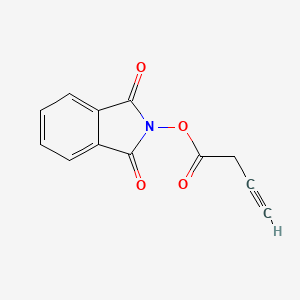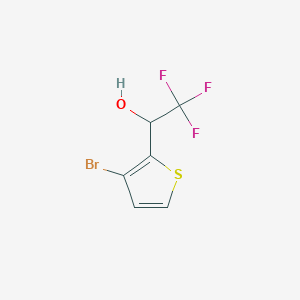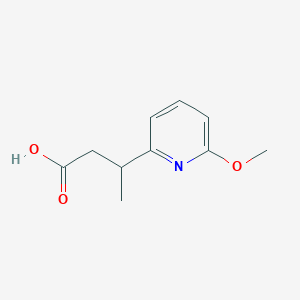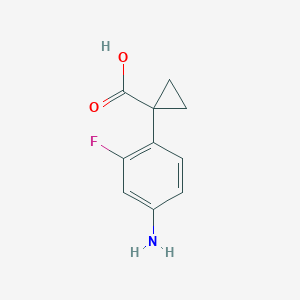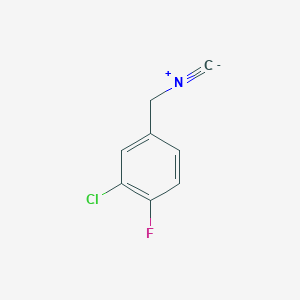![molecular formula C6H12F2O4S2 B13571481 2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethylmethanesulfonate](/img/structure/B13571481.png)
2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethylmethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethylmethanesulfonate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of difluoro groups, a methoxyethyl group, and a methanesulfonate group, which contribute to its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethylmethanesulfonate typically involves the reaction of 2,2-difluoroethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethylmethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The difluoro groups can be reduced to form difluoromethyl derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of difluoromethyl derivatives.
Applications De Recherche Scientifique
2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethylmethanesulfonate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethylmethanesulfonate exerts its effects involves the interaction of its functional groups with molecular targets The difluoro groups enhance the compound’s stability and reactivity, while the methanesulfonate group acts as a leaving group in substitution reactions
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid methyl ester
- 2,2-Difluoro-2-(fluorosulfonyl)ethyl acetate
- 2,2-Difluoro-2-(fluorosulfonyl)propyl acetate
Uniqueness
2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethylmethanesulfonate is unique due to the combination of its difluoro, methoxyethyl, and methanesulfonate groups. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C6H12F2O4S2 |
|---|---|
Poids moléculaire |
250.3 g/mol |
Nom IUPAC |
[2,2-difluoro-2-(2-methoxyethylsulfanyl)ethyl] methanesulfonate |
InChI |
InChI=1S/C6H12F2O4S2/c1-11-3-4-13-6(7,8)5-12-14(2,9)10/h3-5H2,1-2H3 |
Clé InChI |
XEJZWLCKPPYXRO-UHFFFAOYSA-N |
SMILES canonique |
COCCSC(COS(=O)(=O)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



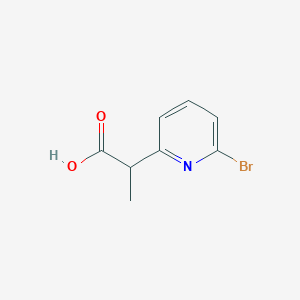
![sodium (2R,5S,6S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13571417.png)
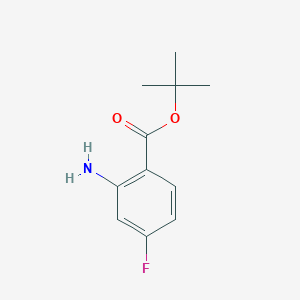
![1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminedihydrochloride](/img/structure/B13571438.png)
